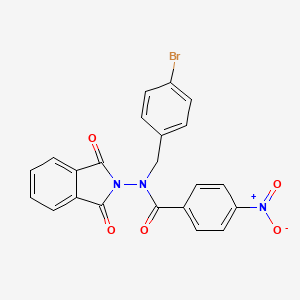
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process and has unique properties that make it useful in biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells and bacteria. The compound also induces oxidative stress in living organisms, which can lead to cell death.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide has several biochemical and physiological effects on living organisms. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. It also has antibacterial properties and can inhibit the growth of bacteria. Moreover, the compound induces oxidative stress in living organisms, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide has several advantages and limitations for lab experiments. The compound is useful in biochemical and physiological studies and can be used to investigate the mechanism of action of certain enzymes and the effects of oxidative stress on living organisms. However, the compound is expensive and challenging to produce, which limits its use in large-scale experiments. Moreover, the compound has low solubility in water, which makes it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide in scientific research. One possible direction is to investigate the compound's effects on different types of cancer cells and bacteria. Moreover, the compound can be modified to improve its solubility in water and reduce its cost of production. Another possible direction is to study the compound's effects on living organisms in vivo and investigate its potential use as a therapeutic agent. Furthermore, the compound can be used to develop new drugs that target specific enzymes and pathways in living organisms.
Métodos De Síntesis
The synthesis of N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide involves several steps. The starting materials for the synthesis are 4-bromobenzaldehyde, phthalic anhydride, and 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a catalyst and a solvent. The final product is obtained by purification and recrystallization. The synthesis method is complex, and the yield of the final product is low, which makes the compound expensive and challenging to produce.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide has potential applications in various scientific research fields. The compound is mainly used in biochemical and physiological studies to investigate its mechanism of action and effects on living organisms. The compound has been shown to have anticancer properties and can inhibit the growth of cancer cells. It also has antibacterial properties and can be used to treat bacterial infections. Moreover, the compound has been used to study the effects of oxidative stress on living organisms.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O5/c23-16-9-5-14(6-10-16)13-24(20(27)15-7-11-17(12-8-15)26(30)31)25-21(28)18-3-1-2-4-19(18)22(25)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBGYKHNYPETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-N-(1,3-dioxoisoindol-2-yl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5153816.png)
![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)
![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B5153827.png)
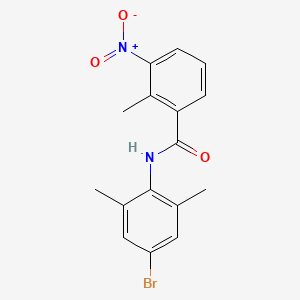
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)
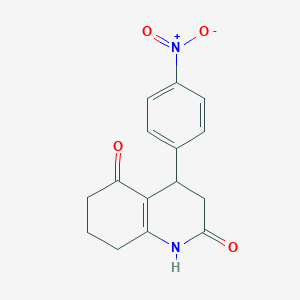
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)
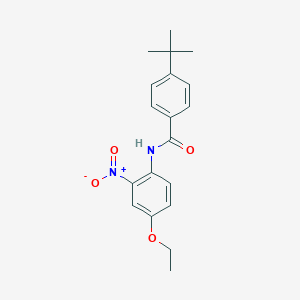
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)
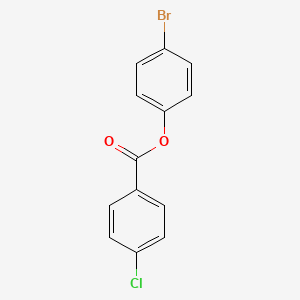
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)